(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
Overview
Description
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a chiral amine compound with the molecular formula C6H13NO2 It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the condensation of a diol with an aldehyde or ketone. For example, the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions can yield the dioxolane ring.
Introduction of the Amino Group: The amino group can be introduced via reductive amination. This involves the reaction of the dioxolane derivative with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s chiral nature makes it valuable in the development of pharmaceuticals, particularly those requiring specific enantiomers.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center allows it to interact selectively with these targets, potentially leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. This makes it particularly valuable in applications requiring enantioselectivity.
Properties
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOYWCSTHVTLOW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103883-30-3 | |
Record name | 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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